molecular formula C17H14ClF3N2O4 B10939698 {5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10939698
M. Wt: 402.7 g/mol
InChI Key: BVYICSITYXAJEH-UHFFFAOYSA-N
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Description

The compound {5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule featuring a combination of chlorinated phenyl, furan, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of {5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

{5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with similar compounds to highlight its uniqueness:

{5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClF3N2O4

Molecular Weight

402.7 g/mol

IUPAC Name

[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H14ClF3N2O4/c1-10-2-4-12(18)14(8-10)26-9-11-3-5-13(27-11)15(24)23-16(25,6-7-22-23)17(19,20)21/h2-5,7-8,25H,6,9H2,1H3

InChI Key

BVYICSITYXAJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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